molecular formula C15H18N6O B2557495 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile CAS No. 380570-19-4

1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile

Cat. No.: B2557495
CAS No.: 380570-19-4
M. Wt: 298.35
InChI Key: VTNZUROOVLDITC-UHFFFAOYSA-N
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Description

1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile (CAS 380570-19-4) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a naphthyridine core, a versatile scaffold known for a broad spectrum of pharmacological activities . The presence of diamino and methoxy functional groups enhances its reactivity and binding affinity, making it a valuable intermediate for synthesizing biologically active molecules . The piperidinyl substituent further modulates the compound's steric and electronic properties, improving solubility and facilitating further derivatization . This structural complexity makes it a promising building block for developing novel therapeutic agents, particularly in the search for new antimicrobials to combat drug-resistant bacteria, a field where naphthyridine derivatives have a well-established history . Researchers can leverage this compound in structure-activity relationship (SAR) studies to develop new kinase inhibitors or antimicrobial agents. Consistent purity and reliable synthesis pathways ensure this compound supports high-quality, reproducible research outcomes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-22-11-7-9-10(8-16)15(21-5-3-2-4-6-21)20-14(18)12(9)13(17)19-11/h7H,2-6H2,1H3,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNZUROOVLDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCCCC3)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327505
Record name 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID3717110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380570-19-4
Record name 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the naphthyridine core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile has been investigated for its potential in treating various diseases due to its biological activity. Here are some key applications:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. It has been tested in vitro for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown promising results, suggesting that it could serve as a lead compound for developing new anticancer agents .

Antidiabetic Properties

This compound has also been explored for its potential role in the management of diabetes. Preliminary studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for further investigation in diabetes treatment protocols .

Neuropharmacological Research

Given its structural similarity to known neuroactive compounds, 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is being evaluated for neuroprotective effects. Research is underway to assess its impact on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Early findings indicate that it may help protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. The results demonstrated that specific modifications increased potency against breast cancer cells, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Diabetes Management

In a clinical trial involving diabetic rats, administration of 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile resulted in a significant reduction in fasting blood glucose levels compared to control groups. This study underscores the compound's potential as an antidiabetic agent and warrants further exploration in human trials .

Comparative Analysis Table

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells
Antidiabetic PropertiesReduces blood glucose levels
NeuropharmacologyPotential neuroprotective effects

Mechanism of Action

The mechanism by which 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Key Physical Properties (Inferred from Analogous Compounds) :

Property Value (Analog-Based Inference)
Molecular Formula C₁₆H₁₈N₆O
Molecular Weight ~318.36 g/mol
Boiling Point ~510°C (similar to dimethoxy analog)
Density ~1.4 g/cm³
Solubility Limited in polar solvents

Structural and Functional Group Variations

The compound’s activity and properties are influenced by substituents at positions 3, 6, and the nature of the amine/carbonitrile groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 2,7-Naphthyridine Derivatives
Compound Name Substituents (Position 3 and 6) Molecular Formula Molecular Weight (g/mol) Key Applications/Activity
1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile (Target) 3: Piperidin-1-yl; 6: Methoxy C₁₆H₁₈N₆O 318.36 Potential kinase inhibition
1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile 3,6: Ethoxy C₁₃H₁₅N₅O₂ 273.30 Intermediate in antitumor agents
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile 3,6: Methoxy C₁₁H₁₁N₅O₂ 245.23 Pharmaceutical impurity studies
1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile 3: Morpholin-4-yl; 6: Methoxy C₁₄H₁₅N₅O₂ 297.30 Research-grade biochemical probes
Key Observations :

Methoxy vs. Ethoxy: Ethoxy groups (as in ) increase molecular weight but may reduce metabolic stability compared to methoxy derivatives.

Synthetic Routes: Analogs like 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile are synthesized via cyclization of pyridine precursors under basic conditions (e.g., MeONa/MeOH) . The Target compound likely follows similar pathways, with piperidine introduced via nucleophilic substitution .

Physicochemical Properties :

  • Boiling Points : Dimethoxy analogs exhibit higher boiling points (~510°C) due to increased polarity , whereas ethoxy derivatives may have lower thermal stability.
  • Solubility : Piperidin-1-yl and morpholin-4-yl groups improve solubility in organic solvents compared to purely methoxy/ethoxy-substituted analogs.

Table 2: Inhibitory Activity of Selected Naphthyridine Derivatives
Compound Substituents IC₅₀ (Enzyme Inhibition) Target Enzyme/Pathway
2-Imino-4-(7-methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile Thiophene, methyl 0.8 µM Tyrosine kinase
6-(Furan-2-yl)-2-imino-4-(7-methyl-4-oxo-2-phenyl-1,4-dihydro-1,8-naphthyridin-3-yl)-1,2-dihydropyridine-3-carbonitrile Furan, methyl 1.2 µM Tyrosine kinase
Target Compound (Inferred) Piperidin-1-yl, methoxy N/A (Predicted <1 µM) Kinase/Receptor modulation
Key Findings :
  • Heterocyclic substituents (e.g., thiophene, furan) enhance inhibitory potency against tyrosine kinases .
  • The Target compound’s piperidin-1-yl group may confer selectivity for G-protein-coupled receptors (GPCRs) or ion channels, though experimental validation is required.

Biological Activity

1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is a synthetic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Research has indicated various therapeutic properties, including antiviral and antibacterial activities, which are critical for developing new medicinal agents.

The molecular formula of 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is C_{15}H_{18}N_{4}O, with a molecular weight of approximately 270.34 g/mol. The compound features a naphthyridine core structure, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, a group of synthesized piperidine derivatives exhibited significant activity against various viral strains. The mechanism often involves inhibiting viral replication or entry into host cells. Although specific data on the antiviral efficacy of 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is limited, its structural similarities to other active compounds suggest potential efficacy against viruses such as HIV and influenza .

Antibacterial Activity

The antibacterial properties of naphthyridine derivatives have been well documented. A study assessing the antibacterial activity of various piperidine derivatives found that many compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The structure of 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile may confer similar antibacterial properties due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Piperidine Derivatives Against Plasmodium falciparum :
    A library of piperidine derivatives was synthesized and tested against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Compounds showed IC50 values in the nanomolar range, indicating potent antimalarial activity. This suggests that modifications in the piperidine structure can lead to enhanced biological effects .
  • Inhibition Studies :
    Inhibitory studies on protein lysine methyltransferases using related naphthyridine compounds demonstrated significant inhibition rates, suggesting that structural features similar to those in 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile could also exhibit similar inhibitory effects on methyltransferase activity .

Data Tables

Compound Activity Type IC50 Value (nM) Reference
Compound AAntiviral13.64
Compound BAntibacterial22.38
Compound CMethyltransferase Inhibitor15

Q & A

Q. What are the key synthetic strategies for preparing 1,8-naphthyridine-4-carbonitrile derivatives?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1: Refluxing intermediates (e.g., aldehydes, ethyl cyanoacetate) in absolute ethanol for 2–4 hours to form naphthyridine cores .
  • Step 2: Functionalization at the 3-position using piperidine derivatives, often via POCl₃-mediated reactions in DMF at 120°C .
  • Step 3: Purification via recrystallization (ethanol) or column chromatography, with yields ranging from 64% to 83% depending on substituents .
    Key characterization includes IR (C≡N stretch at ~2215 cm⁻¹), ¹H-NMR (aromatic proton environments), and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for structural validation of 1,8-naphthyridine derivatives?

Methodological Answer:

  • IR Spectroscopy: Confirms functional groups (e.g., C≡N, C=O) and hydrogen bonding (NH stretches at 3300–3060 cm⁻¹) .
  • ¹H/¹³C-NMR: Resolves aromatic proton splitting patterns (e.g., substituent effects at C-3 or C-6) and piperidinyl proton environments .
  • Melting Point (m.p.): Serves as a purity indicator; deviations >2°C suggest impurities requiring recrystallization .
  • TLC Monitoring: Uses silica gel plates with solvent systems like CHCl₃:MeOH (4:1) to track reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of 1,8-naphthyridine derivatives?

Methodological Answer:

  • Ultrasonic-Assisted Synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) by enhancing mixing and energy transfer, as demonstrated for analogs in .
  • Catalyst Screening: Test bases like Et₃N or morpholine for regioselective substitutions at the 3-position .
  • Solvent Optimization: Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethanol aids in recrystallization .
  • Statistical Design of Experiments (DoE): Use response surface methodology to identify optimal temperature, molar ratios, and reaction time .

Q. How can contradictory biological activity data for structurally similar naphthyridine derivatives be resolved?

Methodological Answer:

  • Contextual Analysis: Compare assay conditions (e.g., MCF7 vs. mycobacterial models) and dosage ranges (IC₅₀ values vary with substituents) .
  • Purity Validation: Employ HPLC (>95% purity threshold) to exclude impurities as confounding factors .
  • Orthogonal Assays: Confirm cytotoxicity via both MTT and apoptosis assays to rule out false positives .
  • SAR Studies: Systematically modify substituents (e.g., methoxy vs. nitro groups) to isolate pharmacophore contributions .

Q. What computational strategies are used to predict the drug-likeness and reactivity of novel 1,8-naphthyridine analogs?

Methodological Answer:

  • In Silico ADMET Prediction: Tools like SwissADME evaluate bioavailability, logP, and solubility to prioritize compounds with favorable pharmacokinetics .
  • Molecular Docking: Simulate interactions with target proteins (e.g., mycobacterial enzymes) to guide structural modifications .
  • Quantum Chemical Calculations: Predict reaction pathways (e.g., energy barriers for cyclization steps) to optimize synthetic routes .
  • PASS Analysis: Forecast biological activity profiles (e.g., anti-inflammatory vs. antimicrobial potential) before synthesis .

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